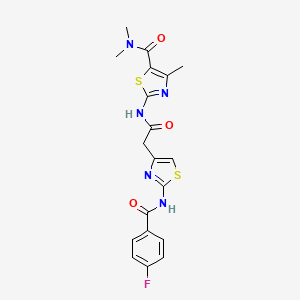
3,3-Dimethyl-7-(trifluoromethyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-7-(trifluoromethyl)indoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-(trifluoromethyl)indoline typically involves multi-step organic reactions. One common method includes the ortho amination/ipso conjunctive coupling reaction. For instance, starting with 2-iodoanisole as the arene substrate and N-benzoyloxy 2-methylallylamine as the alkene-tethered electrophile, the reaction proceeds in the presence of isopropyl alcohol as the hydride source .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3,3-Dimethyl-7-(trifluoromethyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indoline structure to indole.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
3,3-Dimethyl-7-(trifluoromethyl)indoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3,3-Dimethyl-7-(trifluoromethyl)indoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The indole nucleus can bind to multiple receptors, modulating biological activities such as enzyme inhibition and receptor activation .
類似化合物との比較
Similar Compounds
3,3-Dimethylindoline: Lacks the trifluoromethyl group, resulting in lower stability and lipophilicity.
7-(Trifluoromethyl)indoline-2,3-dione: Contains a dione group, altering its reactivity and biological activity.
Uniqueness
3,3-Dimethyl-7-(trifluoromethyl)indoline stands out due to its unique combination of the trifluoromethyl group and the indole nucleus, providing enhanced stability, lipophilicity, and a broad spectrum of biological activities.
特性
IUPAC Name |
3,3-dimethyl-7-(trifluoromethyl)-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-10(2)6-15-9-7(10)4-3-5-8(9)11(12,13)14/h3-5,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUAIFBBMDMLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2480323.png)

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)
![N'-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2480329.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)
![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2480341.png)
